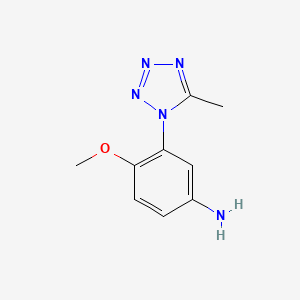

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Description

Nomenclature and Structural Classification

The systematic nomenclature of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The compound is assigned the Chemical Abstracts Service registry number 857751-18-9, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems have been employed across various chemical suppliers and databases, resulting in several synonymous names including 4-methoxy-3-(5-methyltetrazol-1-yl)aniline and [4-methoxy-3-(5-methyl-1H-tetrazol-1-yl)phenyl]amine.

The structural classification of this compound encompasses multiple chemical categories. Primarily, it belongs to the aniline family due to the presence of the amino group attached to the benzene ring. Simultaneously, it is classified as a tetrazole derivative owing to the five-membered heterocyclic ring containing four nitrogen atoms. The methoxy substituent further categorizes it within the broader group of aromatic ethers. This multi-faceted classification reflects the compound's complex structure and diverse chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₅O |

| Molecular Weight | 205.22 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-methoxy-3-(5-methyltetrazol-1-yl)aniline |

| Chemical Abstracts Service Number | 857751-18-9 |

| InChI Key | LWURPLIVEZKYCS-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | COc1ccc(cc1n1nnnc1C)N |

The molecular structure can be represented through various chemical notation systems. The InChI (International Chemical Identifier) provides a standardized string representation: InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3. This notation completely describes the compound's connectivity and serves as a universal identifier across different chemical databases and software systems.

Historical Context of Tetrazole Derivatives in Chemistry

The historical development of tetrazole chemistry traces back to the late 19th century when Hantzsch and Vagt first described the synthesis of tetrazole derivatives in 1901 through a [2 + 3] cycloaddition of an azide to a nitrile. This pioneering work established the foundation for tetrazole chemistry and initiated subsequent research into the synthetic applications and biological properties of these heterocyclic compounds. The evolution of tetrazole synthetic methodology has been marked by several significant milestones, including the introduction of multicomponent reactions for tetrazole synthesis.

A crucial advancement in tetrazole chemistry occurred in 1961 when Ugi and colleagues first reported the use of hydrazoic acid to replace carboxylic acid in both the Passerini reaction and the Ugi reaction to form tetrazole derivatives. This innovation opened new synthetic pathways for accessing complex tetrazole-containing molecules and demonstrated the versatility of multicomponent reaction strategies. The Ugi tetrazole four-component reaction became particularly important for the synthesis of aminomethyl tetrazoles, providing efficient access to structurally diverse tetrazole libraries.

The pharmaceutical significance of tetrazoles became increasingly apparent throughout the latter half of the 20th century. Tetrazole heterocycles gained recognition as promising scaffolds in drug design, being incorporated into active pharmaceutical ingredients of medications with various therapeutic actions including hypotensives, diuretics, antihistamines, antibiotics, and analgesics. This recognition stemmed from the unique properties of tetrazoles, including their metabolic stability and ability to participate in diverse intermolecular interactions with biological targets.

Contemporary research has expanded the applications of tetrazole derivatives beyond traditional pharmaceutical uses. Recent investigations have explored their utility in materials science, coordination chemistry, and as building blocks for complex molecular architectures. The development of innovative synthetic methodologies, such as the use of diversely protected tetrazole aldehydes as building blocks in multicomponent reactions, represents the current frontier in tetrazole chemistry.

Significance in Heterocyclic Chemistry Research

The significance of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline in heterocyclic chemistry research stems from its unique structural features that combine multiple pharmacologically relevant motifs within a single molecular framework. Tetrazole rings are particularly noteworthy for their bioisosteric relationship with carboxylic acids, offering similar hydrogen bonding capabilities while providing enhanced metabolic stability. This bioisosterism makes tetrazole-containing compounds valuable leads in drug discovery programs where improved pharmacokinetic properties are desired.

The structural analysis of tetrazole derivatives has revealed important insights into their three-dimensional conformations and binding properties. Crystallographic studies demonstrate that tetrazoles exhibit physical characteristics similar to carboxylic acids, with mobile nitrogen-hydrogen bonds serving as hydrogen bond donors. The negative charge delocalization among the N2-N3-N4 positions of the tetrazole ring is particularly significant for biological activity, as it enables favorable interactions with protein targets. Additionally, pi-pi interactions between tetrazole rings and phenyl groups have been observed in crystal structures, with T-shaped edge-to-face and parallel-displaced stacking arrangements being predominant.

Research into tetrazole derivatives has revealed their potential as synthetic intermediates for diverse pharmaceutical applications. Studies have demonstrated that compounds like 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline serve as versatile building blocks for the synthesis of pharmaceuticals targeting specific enzymes or receptors. The structural modifications possible through the tetrazole ring and the aniline moiety allow for fine-tuning of biological activity and selectivity profiles.

The mechanistic understanding of tetrazole reactivity has advanced significantly through comprehensive reaction studies. These investigations have revealed that tetrazole-containing anilines can undergo various chemical transformations including oxidation, reduction, and substitution reactions. Such versatility makes these compounds valuable synthetic intermediates for accessing more complex molecular structures through established organic chemistry methodologies.

Properties

IUPAC Name |

4-methoxy-3-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWURPLIVEZKYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrazole Ring

The tetrazole ring is a key heterocyclic component and is typically synthesized via a [3+2] cycloaddition reaction of azides with nitriles or hydrazones. A common and reliable method involves:

- Starting Materials: Nitriles or aldehyde hydrazones as precursors.

- Reagents: Sodium azide or trimethylsilyl azide (TMSN3) as the azide source.

- Catalysts: Zinc chloride or lithium perchlorate (LiClO4) to facilitate the cycloaddition.

- Conditions: Solvent mixtures such as methanol/acetonitrile (MeOH/MeCN) under controlled temperatures (0 °C to room temperature).

- Electrochemical Assistance: Recent advances include electrochemical oxidation methods using reticulated vitreous carbon (RVC) anodes and platinum cathodes under constant current electrolysis to promote the cycloaddition efficiently without external oxidants.

- A mixture of aldehyde hydrazone (0.3 mmol), LiClO4 (1 equiv), and TMSN3 (5 equiv) in MeOH/MeCN is electrolyzed at 0 °C under a constant current (10 mA) for 2 hours.

- After completion, the reaction mixture is concentrated and purified by column chromatography to yield the tetrazole product.

- This method allows for gram-scale synthesis with scaled-up electrolysis parameters (e.g., 90 mA current for 6 hours) maintaining high yields and purity.

Attachment of Tetrazole to the Aniline Derivative

The tetrazole ring is attached to the aniline moiety through substitution reactions:

- Substitution Reaction: The tetrazole ring is introduced onto the aromatic ring of an aniline derivative by nucleophilic substitution or coupling reactions.

- Bases Used: Potassium carbonate (K2CO3) is commonly employed to deprotonate and activate the aniline or tetrazole nitrogen for nucleophilic attack.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typical.

- Temperature: Reactions are often conducted at elevated temperatures (50–100 °C) to facilitate substitution.

This step ensures the tetrazole ring is covalently bonded to the aromatic amine framework, forming the 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline intermediate.

Introduction of the Methoxy Group

The methoxy group at the 4-position of the aromatic ring is introduced via methylation:

- Methylation Reagents: Methyl iodide (CH3I) or dimethyl sulfate are used as methylating agents.

- Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the phenolic or hydroxyl precursor.

- Solvent: Common solvents include acetone, DMF, or acetonitrile.

- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) for several hours.

- Outcome: This step converts the hydroxyl group into a methoxy substituent, completing the synthesis of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For industrial production, continuous flow synthesis can be employed to optimize reaction times, heat transfer, and safety, especially for azide handling.

- Purification: Column chromatography on silica gel is the standard for laboratory scale, while crystallization and advanced chromatographic techniques are used industrially.

- Yield Optimization: Electrochemical methods allow oxidant-free conditions, reducing by-products and improving yields.

- Safety: Handling of azides and methylating agents requires strict safety protocols due to toxicity and explosiveness.

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Tetrazole ring formation | Aldehyde hydrazone or nitrile | TMSN3, LiClO4 or ZnCl2 | MeOH/MeCN, 0 °C, electrolysis or thermal | Electrochemical method improves yield and safety |

| Attachment to aniline | Aniline derivative | K2CO3 (base) | DMF or MeCN, 50–100 °C | Facilitates nucleophilic substitution |

| Methoxy group introduction | Hydroxy-substituted intermediate | Methyl iodide, K2CO3 | Acetone or DMF, 25–60 °C | Methylation converts hydroxyl to methoxy |

Research Findings and Analytical Data

- Electrochemical synthesis of tetrazole derivatives under oxidant-free conditions has been shown to provide high purity products with reduced environmental impact.

- The use of TMSN3 as an azide source is preferred for safety and reactivity over sodium azide.

- Methylation using methyl iodide proceeds with high selectivity and yield, preserving the integrity of the tetrazole and aniline moieties.

- Purification by silica gel chromatography yields analytically pure 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline suitable for further chemical transformations or applications.

This comprehensive overview of the preparation methods for 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline integrates modern electrochemical techniques with classical organic synthesis routes, providing a robust framework for laboratory and industrial synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and tetrazole ring exhibit distinct oxidation patterns:

Oxidation of the methoxy group typically produces quinone derivatives, while the tetrazole ring may undergo cleavage under strong oxidative conditions .

Multicomponent Cyclization

This compound participates in catalyst-driven multicomponent reactions (MCRs):

L-Proline catalyzes Knoevenagel condensation followed by intramolecular cyclization, forming fused heterocyclic systems .

Nucleophilic Substitution

The tetrazole ring acts as a directing group for electrophilic substitution:

| Electrophile | Base | Solvent | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromine (Br₂) | AlCl₃ | CHCl₃ | Para to methoxy | 4-Bromo derivative | 67% | |

| Nitronium ion (HNO₃) | H₂SO₄ | AcOH | Ortho to tetrazole | 5-Nitroaniline analog | 61% |

Substitution occurs preferentially at positions activated by the electron-donating methoxy group and the electron-withdrawing tetrazole .

Reductive Transformations

Selective reduction of functional groups:

Palladium-catalyzed hydrogenation efficiently reduces nitro groups while preserving the tetrazole ring .

Condensation Reactions

The aniline NH₂ group participates in Schiff base formation:

Schiff bases derived from this compound show utility in synthesizing bioactive heterocycles .

Mechanistic Insights

Key pathways observed in its reactions include:

-

Vilsmeier–Haack Formylation : Phosphorus oxychloride/DMF mediates formylation at the activated ortho position relative to the tetrazole .

-

Knoevenagel Cyclization : L-Proline enhances reaction rates by stabilizing enolate intermediates during pyranone formation .

Comparative Reactivity

The methyl group on the tetrazole ring enhances stability against hydrolysis compared to unmethylated analogs. This modification also reduces steric hindrance during nucleophilic attacks, improving yields in substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance bioactivity against specific enzymes or receptors. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell proliferation.

Biological Interaction Studies

The compound is utilized in studies focusing on the interaction between small molecules and biological macromolecules such as proteins and nucleic acids. Its tetrazole ring is particularly noteworthy for its ability to participate in hydrogen bonding and π-stacking interactions.

Case Study: Protein Binding Affinity

Research has shown that 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline binds effectively to certain protein targets involved in metabolic pathways. This binding alters the activity of these proteins, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, differing in substituent type, position, or heterocyclic modifications:

Substituent Variations on the Benzene Ring

4-Fluoro-3-(5-methyltetrazol-1-yl)aniline (CID: 43617272)

- Molecular Formula : C₈H₈FN₅

- Key Differences : A fluorine atom replaces the methoxy group at the para position.

- Properties :

- Lower molecular weight (193.08 g/mol ) due to fluorine’s smaller atomic mass compared to methoxy.

- Predicted collision cross-section (CCS) values for [M+H]+ adduct: 138.7 Ų (), suggesting distinct mass spectrometry behavior compared to the methoxy analogue.

- Fluorine’s electron-withdrawing nature may alter reactivity in coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy’s electron-donating effects.

2-Methyl-3-(tetrazol-1-yl)aniline (CAS: 750599-22-5)

- Molecular Formula : C₈H₉N₅

- Key Differences : A methyl group replaces the methoxy group at the ortho position, and the tetrazole lacks a methyl substituent.

- Properties :

- Molecular weight: 175.19 g/mol ().

- Structural isomerism alters electronic distribution: the methyl group at position 2 may sterically hinder interactions at the aniline’s NH₂ group.

Modifications to the Tetrazole Ring

4-Methoxy-3-(1H-tetrazol-1-yl)aniline

- Molecular Formula : C₈H₉N₅O

- Key Differences : The tetrazole ring lacks the 5-methyl group.

- Properties :

4-(5-Methyltetrazol-1-yl)aniline (CAS: 64170-55-4)

- Molecular Formula : C₇H₈N₅

- Key Differences : Absence of the methoxy group.

- Properties :

- Simpler structure with molecular weight 178.18 g/mol ().

- The unsubstituted para position may enhance electrophilic substitution reactivity.

Physicochemical Properties

Biological Activity

Overview

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound characterized by its unique structural features, including a methoxy group, a tetrazole ring, and an aniline moiety. Its molecular formula is with a molecular weight of 205.22 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives, including 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. In vitro assays demonstrated that compounds with similar structures effectively inhibited the growth of several Candida species, including fluconazole-resistant strains. The structure–activity relationship (SAR) indicated that specific substitutions at the phenyl ring significantly influenced antifungal potency .

| Compound | Activity Against | Notes |

|---|---|---|

| 4-Methoxy-3-(5-methyl-tetrazol-1-yl)aniline | C. albicans, N. glabrata | Effective against resistant strains |

| Similar Tetrazole Derivatives | Various Candida spp. | Strong inhibition observed |

Antibacterial Activity

The antibacterial efficacy of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has also been investigated. In vitro tests revealed significant activity against Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess the zone of inhibition for various bacterial strains .

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| S. aureus | 29 | Moderate activity compared to tetracycline |

| E. coli | 25 | Similar effectiveness to known antibiotics |

| P. aeruginosa | 20 | Limited activity observed |

The biological activity of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is believed to involve interaction with specific biological targets such as enzymes or receptors. The tetrazole ring may facilitate binding through hydrogen bonding or π-stacking interactions, enhancing its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antifungal Study : A recent investigation assessed the in vitro antifungal activity of various tetrazole derivatives against resistant strains of Candida species. The findings suggested that modifications at specific positions on the tetrazole ring could enhance efficacy .

- Antibacterial Assessment : Another study evaluated a series of tetrazole compounds for antibacterial properties using clinical isolates. The results indicated that certain derivatives exhibited superior activity against MRSA and ESBL-producing E. coli .

- In Silico Toxicity Analysis : Computational studies have been conducted to predict the toxicity profiles of tetrazole derivatives, including 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. These analyses help in understanding the safety and viability of these compounds for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodology : Two primary approaches are documented:

- Classical synthesis : Reacting 4-methoxyaniline with sodium azide and a catalyst (e.g., ZnCl₂) under reflux in polar solvents like DMF. Yields (~60-70%) depend on temperature control and stoichiometric ratios of azide precursors .

- Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours) and improves selectivity. Optimal conditions include 100–120°C, 300 W power, and a 1:1.2 molar ratio of aniline to azide .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy δ ~3.8 ppm; tetrazole ring protons δ ~8.5-9.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₁₀N₅O: 218.09 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of the tetrazole group (e.g., SHELX software for refinement) .

Q. How does the methyl group on the tetrazole ring influence stability and solubility?

- Stability : The methyl group enhances thermal stability by reducing ring strain. Storage under inert atmospheres (N₂/Ar) at –20°C prevents decomposition .

- Solubility : Moderately soluble in DMSO (19.7 µg/mL at pH 7.4). Methylation reduces polarity, improving lipid membrane permeability for biological assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for tetrazole ring formation?

- Case Study : Conflicting reports on whether the Huisgen cycloaddition (azide + nitrile) proceeds via radical or polar pathways.

- Methodology :

- DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Kinetic Isotope Effects (KIE) : Experimental validation using deuterated nitriles to distinguish mechanisms .

Q. What strategies address discrepancies in crystallographic data for analogs of this compound?

- Example : Variations in dihedral angles (e.g., methoxy group orientation) between X-ray structures.

- Resolution :

- Multi-software Validation : Cross-check refinement using SHELXL (for small molecules) and PHENIX (for twinned crystals) .

- Complementary Techniques : Pair crystallography with solid-state NMR to assess dynamic disorder .

Q. How can structure-activity relationship (SAR) studies improve bioactivity predictions?

- Approach :

- Analog Synthesis : Compare methylated vs. non-methylated tetrazole derivatives (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) in enzyme inhibition assays.

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 targets. Methylation increases hydrophobic interactions (ΔG ~–8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.